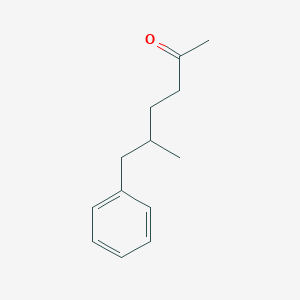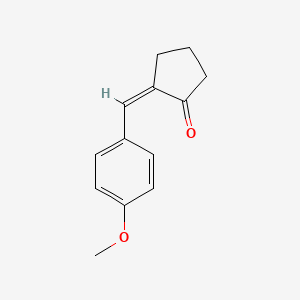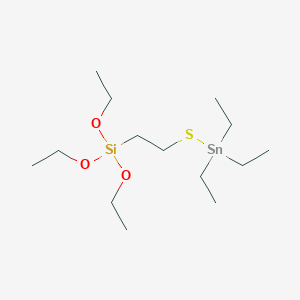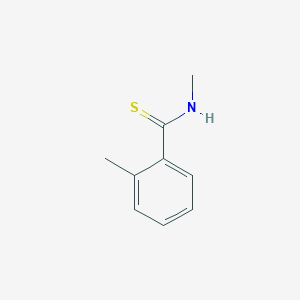
Benzenecarbothioamide, N,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, N,2-dimethyl- is an organic compound with the molecular formula C9H11NS It is a derivative of benzenecarbothioamide, where the nitrogen atom is substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N,2-dimethyl- typically involves the reaction of benzenecarbothioamide with methylating agents. One common method is the reaction of benzenecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of Benzenecarbothioamide, N,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarbothioamide, N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Benzenecarbothioamide, N,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, N,2-dimethyl- involves its interaction with specific molecular targets. The compound can react with thiol groups in proteins, leading to the formation of stable covalent bonds. This interaction can affect the function of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenecarbothioamide: The parent compound without the methyl substitutions.
N,N-Dimethylthiobenzamide: A similar compound with different substitution patterns.
Thiobenzamide: Another related compound with a sulfur atom in the amide group.
Uniqueness
Benzenecarbothioamide, N,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
60253-37-4 |
|---|---|
Fórmula molecular |
C9H11NS |
Peso molecular |
165.26 g/mol |
Nombre IUPAC |
N,2-dimethylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NS/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
XKXBNONOHGVRFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


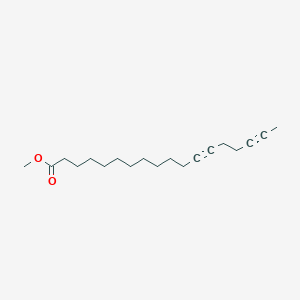
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
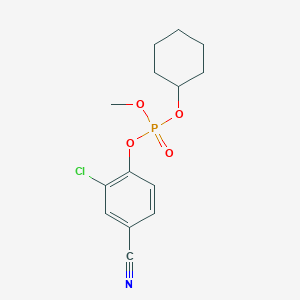
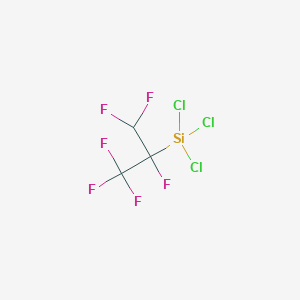


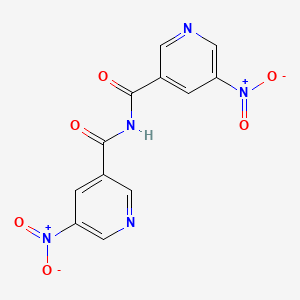
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)

